molecular formula C8H14O B13588502 1-(1-Isopropylcyclopropyl)ethan-1-one

1-(1-Isopropylcyclopropyl)ethan-1-one

Cat. No.: B13588502
M. Wt: 126.20 g/mol
InChI Key: KVMBMUGSLSHYOA-UHFFFAOYSA-N
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Description

1-(1-Isopropylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C8H14O It is a ketone characterized by the presence of a cyclopropyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Isopropylcyclopropyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with isopropylmagnesium bromide in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to enhance reaction efficiency and yield. The process typically involves the same basic reaction as in laboratory synthesis but scaled up with industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isopropylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Isopropylcyclopropyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Isopropylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Cyclopropyl methyl ketone
  • Isopropyl methyl ketone
  • Cyclopropyl ethyl ketone

Comparison: 1-(1-Isopropylcyclopropyl)ethan-1-one is unique due to the presence of both isopropyl and cyclopropyl groups, which confer distinct steric and electronic properties. This makes it different from other similar compounds, which may lack one of these groups or have different substituents.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-(1-propan-2-ylcyclopropyl)ethanone

InChI

InChI=1S/C8H14O/c1-6(2)8(4-5-8)7(3)9/h6H,4-5H2,1-3H3

InChI Key

KVMBMUGSLSHYOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1)C(=O)C

Origin of Product

United States

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